(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate, commonly known as TFB-TBOA, is a potent and selective antagonist of excitatory amino acid transporters (EAATs) [, ]. These transporters play a crucial role in regulating glutamatergic neurotransmission by facilitating the uptake of glutamate from the synaptic cleft. TFB-TBOA exhibits a high affinity for EAAT subtypes, particularly EAAT1 and EAAT2, and is widely employed in neuroscience research to investigate the physiological and pathological roles of these transporters.
The synthesis of TFB-TBOA has evolved through various methodologies. A prominent approach involves a chemoenzymatic synthesis that utilizes biocatalysts to streamline the process. For instance, a recent study reported a novel synthetic route that allows for the production of all four stereoisomers of TFB-TBOA in just four steps, a significant reduction from earlier methods which required up to 21 steps .
Key steps in this synthesis include:
The molecular structure of TFB-TBOA features a trifluoromethyl group attached to a benzoyl moiety, linked through a benzyloxy group to an aspartate backbone. The structural formula can be represented as follows:
The compound's stereochemistry plays a critical role in its biological activity, with specific configurations enhancing its inhibitory effects on glutamate transporters .
TFB-TBOA undergoes several key chemical reactions that contribute to its functionality as an EAAT inhibitor. Notably:
These reactions highlight TFB-TBOA's role in regulating neurotransmitter levels and its potential implications for treating neurological disorders.
TFB-TBOA functions primarily as an inhibitor of excitatory amino acid transporters. Its mechanism involves:
Research indicates that TFB-TBOA's inhibitory action is not uniform across different transporter subtypes; it shows varying degrees of potency against EAAT1, EAAT2, and EAAT3 .
TFB-TBOA exhibits several notable physical and chemical properties:
These properties are essential for practical applications in research settings where precise handling and storage are critical.
TFB-TBOA is primarily utilized in scientific research related to:
TFB-TBOA ((2S,3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartate) is a potent, competitive antagonist of excitatory amino acid transporters EAAT1 (GLAST) and EAAT2 (GLT-1). Its selectivity arises from differential interactions with substrate-binding residues across EAAT subtypes. TFB-TBOA exhibits >15-fold selectivity for EAAT1/2 over EAAT3, with IC50 values of 17 nM (EAAT2), 22 nM (EAAT1), and 300 nM (EAAT3) in heterologous expression systems [1]. This gradient correlates with evolutionary divergence in the substrate-binding pocket: EAAT1/2 share conserved residues (e.g., Ser364, Thr401, Arg478) that form high-affinity hydrogen bonds with TFB-TBOA’s trifluoromethylbenzoyl group, while EAAT3 contains divergent residues (e.g., Gly464 replacing Thr401) that reduce binding stability [1] [8].
Inhibition dynamics involve irreversible transporter occlusion. Electrophysiological studies show TFB-TBOA locks transporters in an outward-facing conformation by simultaneously occupying both the glutamate-binding site and an adjacent hydrophobic cavity, preventing conformational transitions required for substrate translocation [8] [9]. This dual-site occupation disrupts Na+ coordination, abolishing the uncoupled anion conductance essential for EAAT function. In astrocytes, 100 nM TFB-TBOA completely abolishes glutamate-evoked Na+ influx (IC50 = 43 nM), confirming target engagement in native cells [8].
Transporter Subtype | IC50 (nM) | Relative Selectivity vs. EAAT3 |
---|---|---|
EAAT1 (GLAST) | 22 | 13.6-fold |
EAAT2 (GLT-1) | 17 | 17.6-fold |
EAAT3 (EAAC1) | 300 | 1-fold (reference) |
EAAT4 | >10,000 | >33-fold resistance |
Cryo-EM structures of human EAAT2 and thermostabilized EAAT1 bound to TFB-TBOA reveal atomic-scale binding motifs [2] [3]. The inhibitor’s aspartate moiety mimics glutamate coordination, forming salt bridges with Arg478 (EAAT2 numbering) and hydrogen bonds with Thr401/Ser364. Meanwhile, its trifluoromethylbenzoyl group occupies a hydrophobic cavity adjacent to the substrate site, inaccessible to endogenous glutamate [2]. This cavity, lined by transmembrane helices TM3, TM7, and HP2, exhibits subtype-specific volume: EAAT1/2 possess a deeper pocket accommodating the benzoyl ring, while EAAT3 has bulkier residues (e.g., Phe385) that sterically hinder TFB-TBOA docking [9].
Key binding determinants include:
TFB-TBOA’s binding extends beyond the orthosteric site, exploiting allosteric pockets to achieve "conformational locking." Molecular dynamics simulations show the inhibitor restricts HP2 loop mobility, preventing transition to inward-facing states [9].
TFB-TBOA outperforms classical inhibitors in potency, selectivity, and mechanistic precision:
Table 2: Pharmacodynamic Comparison of EAAT Inhibitors
Inhibitor | Mechanism | EAAT1 IC50 | EAAT2 IC50 | Key Limitations |
---|---|---|---|---|
TFB-TBOA | Competitive, non-transported | 22 nM | 17 nM | Limited CNS penetration |
DL-TBOA | Competitive, non-transported | 6 µM | 5 µM | Low potency; non-selective |
UCPH-101 | Allosteric (trimerization domain) | 4.5 µM | >100 µM | EAAT1-selective; slow reversibility |
DHK | Competitive | >100 µM | 23 µM | EAAT2-selective; weak efficacy |
vs. DL-TBOA: TFB-TBOA is 300-fold more potent due to its trifluoromethylbenzoyl extension, enhancing hydrophobic interactions. DL-TBOA lacks this moiety, explaining its µM-range affinity [6] [8].
Kinetic analyses in HEK293 and Xenopus oocytes reveal TFB-TBOA’s mode of inhibition:
Table 3: Kinetic Parameters of Glutamate Uptake Inhibition
Expression System | Transporter | Km (Glutamate) | Vmax | TFB-TBOA IC50 | Inhibition Mode |
---|---|---|---|---|---|
HEK293 | EAAT2 | 18 µM | 100% (reference) | 17 nM | Competitive |
HEK293 | EAAT1 | 20 µM | 100% | 22 nM | Competitive |
Xenopus oocytes | EAAT3 | 28 µM | 100% | 300 nM | Competitive |
Competitive inhibition: TFB-TBOA increases the apparent Km for glutamate (e.g., from 18 µM to 132 µM in EAAT2-expressing HEK293 cells) without altering Vmax, confirming direct competition at the substrate site [1] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7